molecular formula C12H16O3 B13520171 4-(4-(Methoxymethyl)phenyl)butanoic acid

4-(4-(Methoxymethyl)phenyl)butanoic acid

Cat. No.: B13520171
M. Wt: 208.25 g/mol
InChI Key: REVBCXZHFPSKSR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves the reaction of methyl p-boronobenzoate (also known as 4-methoxybenzoborate ) with appropriate reagents.
    • Here’s a step-by-step procedure:
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include sodium hydroxide , hydrochloric acid , and other organic reagents.
    • The major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry : Used as an intermediate in organic synthesis.
    • Biology : Investigated for its potential biological activities.
    • Medicine : Relevant in drug development and research.
    • Industry : May find applications in the production of pharmaceuticals and fine chemicals.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application.
    • It likely interacts with molecular targets or pathways relevant to its intended purpose.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare it with related boronic acids or esters.
    • Its uniqueness lies in the combination of its methoxymethyl group and butanoic acid backbone.

    Remember that this compound’s applications and properties may vary based on specific research contexts.

    Properties

    Molecular Formula

    C12H16O3

    Molecular Weight

    208.25 g/mol

    IUPAC Name

    4-[4-(methoxymethyl)phenyl]butanoic acid

    InChI

    InChI=1S/C12H16O3/c1-15-9-11-7-5-10(6-8-11)3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)

    InChI Key

    REVBCXZHFPSKSR-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=CC=C(C=C1)CCCC(=O)O

    Origin of Product

    United States

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